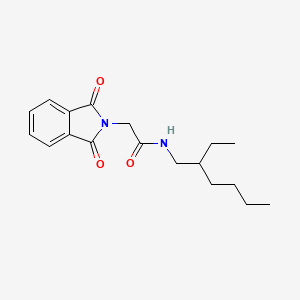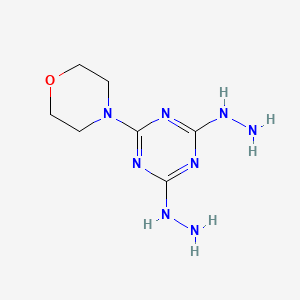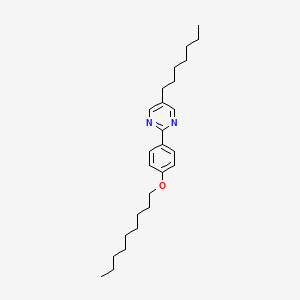
(Z)-4-((2-cyano-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(1Z)-2-CYANO-2-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]ETH-1-EN-1-YL]AMINO}BENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a cyano group, a thiazole ring, and a sulfonamide group
Métodos De Preparación
The synthesis of 4-{[(1Z)-2-CYANO-2-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]ETH-1-EN-1-YL]AMINO}BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the thiazole ring and the introduction of the cyano and sulfonamide groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Aplicaciones Científicas De Investigación
4-{[(1Z)-2-CYANO-2-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]ETH-1-EN-1-YL]AMINO}BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism by which 4-{[(1Z)-2-CYANO-2-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]ETH-1-EN-1-YL]AMINO}BENZENE-1-SULFONAMIDE exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
When compared to other similar compounds, 4-{[(1Z)-2-CYANO-2-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]ETH-1-EN-1-YL]AMINO}BENZENE-1-SULFONAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include various dichloroaniline derivatives, which share some structural similarities but differ in their specific functional groups and overall reactivity .
This detailed article provides a comprehensive overview of 4-{[(1Z)-2-CYANO-2-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]ETH-1-EN-1-YL]AMINO}BENZENE-1-SULFONAMIDE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C18H12Cl2N4O2S2 |
|---|---|
Peso molecular |
451.4 g/mol |
Nombre IUPAC |
4-[[(Z)-2-cyano-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzenesulfonamide |
InChI |
InChI=1S/C18H12Cl2N4O2S2/c19-15-6-1-11(7-16(15)20)17-10-27-18(24-17)12(8-21)9-23-13-2-4-14(5-3-13)28(22,25)26/h1-7,9-10,23H,(H2,22,25,26)/b12-9- |
Clave InChI |
QXKRMZXBHCIKCW-XFXZXTDPSA-N |
SMILES isomérico |
C1=CC(=CC=C1N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)S(=O)(=O)N |
SMILES canónico |
C1=CC(=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11700833.png)
![(2E)-3-[4-(5-propylpyridin-2-yl)phenyl]prop-2-enenitrile](/img/structure/B11700835.png)
![N'~1~,N'~5~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]pentanedihydrazide](/img/structure/B11700846.png)
![N'-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methoxybenzohydrazide](/img/structure/B11700851.png)
![1,1'-{Ethane-1,2-diylbis[(diphenylmethyl)imino]}bis(3-phenoxypropan-2-ol)](/img/structure/B11700857.png)
![5,7-dimethyl-N'-[(E)-(2-methylphenyl)methylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11700858.png)
![4-{5-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B11700869.png)

![4-chloro-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide](/img/structure/B11700877.png)
![4-(4-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B11700885.png)
![3-{5-[(4,6-dioxo-1,3-diphenyl-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11700888.png)



